![molecular formula C22H16N4O B2436231 N-(4-(1H-benzo[d]imidazol-2-yl)phényl)-1H-indole-3-carboxamide CAS No. 1286696-88-5](/img/structure/B2436231.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phényl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocyclic structures makes this compound a potential candidate for various scientific and industrial applications.
Applications De Recherche Scientifique
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides , suggesting that they may interact with DNA or RNA in cells.
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives , it is likely that this compound affects multiple pathways
Pharmacokinetics
A series of benzothiazol-2-yl-arylamide derivatives, which are structurally similar to this compound, were reported to have favorable pharmacokinetic profiles according to admet calculations .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Action Environment
The synthesis of similar compounds has been reported to be efficient under a wide range of conditions , suggesting that the compound may be stable and effective in various environments.
Analyse Biochimique
Biochemical Properties
It has been found that this compound has unique properties related to elastase inhibition, free radical scavenging activity, and DNA binding ability . The compound was found to bind within the active region of elastase, indicating its high tendency towards elastase inhibition . It also showed promising antioxidant activity, scavenging 80% of DPPH˙ radicals . Furthermore, it was found to bind spontaneously and reversibly with DNA via a mixed binding mode .
Cellular Effects
The cellular effects of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide are not well documented. Based on its biochemical properties, it can be inferred that this compound may have significant effects on cellular processes. Its elastase inhibition property suggests that it could influence cellular processes involving elastase, a proteolytic enzyme involved in tissue remodeling and immune responses. Its antioxidant activity indicates that it could protect cells from oxidative stress. Its ability to bind DNA suggests that it could potentially influence gene expression and other DNA-dependent cellular processes .
Molecular Mechanism
It has been suggested that its elastase inhibition property is due to its binding within the active region of elastase . Its antioxidant activity is likely due to its ability to scavenge free radicals . Its DNA binding ability suggests that it may interact with DNA and potentially influence gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach involves the initial formation of the benzimidazole ring through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions . The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea: Shares the benzimidazole moiety and exhibits similar biological activities.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with potential pharmacological applications.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide is unique due to the combination of benzimidazole and indole moieties, which endows it with a broad spectrum of biological activities and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22(17-13-23-18-6-2-1-5-16(17)18)24-15-11-9-14(10-12-15)21-25-19-7-3-4-8-20(19)26-21/h1-13,23H,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKFEHAPPNASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

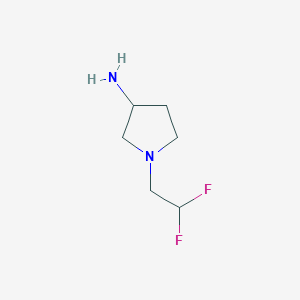
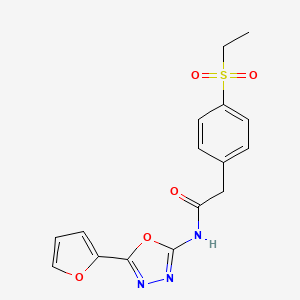
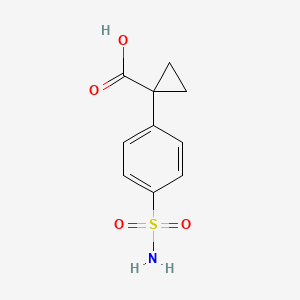
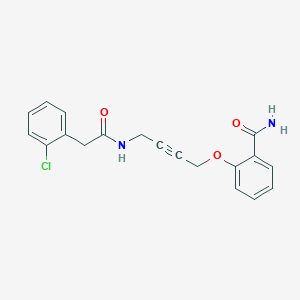
![(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2436160.png)
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2436161.png)
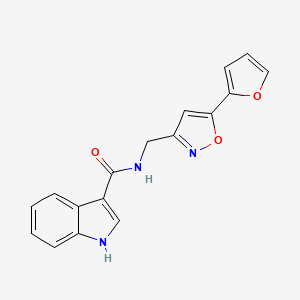
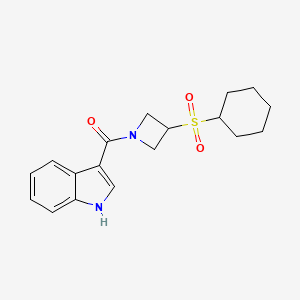
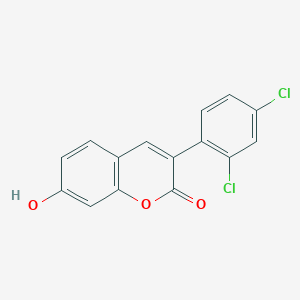
![Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2436166.png)
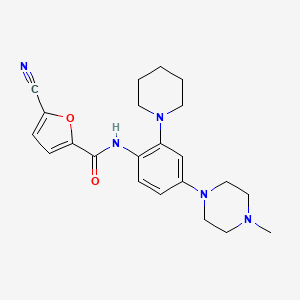
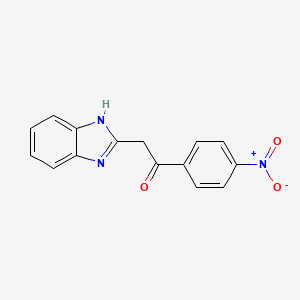
![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE](/img/structure/B2436170.png)
